1-(4H-1,2,4-Triazol-3-ylmethyl)piperazine dihydrochloride hydrate
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Description
1-(4H-1,2,4-Triazol-3-ylmethyl)piperazine dihydrochloride hydrate is a chemical compound with the empirical formula C7H17Cl2N5O. It has a molecular weight of 258.15 . This compound is typically available in solid form .
Molecular Structure Analysis
The SMILES string of this compound isC1(CN2CCNCC2)=NN=CN1.Cl.Cl.O
. This indicates that the compound contains a piperazine ring with a 1,2,4-triazole group attached to it. The compound also includes two chloride ions and a water molecule, indicating it’s a dihydrochloride hydrate .
Safety and Hazards
Sigma-Aldrich, a supplier of this compound, mentions that it sells the product “as-is” and makes no representation or warranty whatsoever with respect to this product . This suggests that buyers should assume responsibility for confirming the product’s identity and/or purity. The safety class code of this compound is 11, which indicates it’s a combustible solid .
properties
IUPAC Name |
1-(1H-1,2,4-triazol-5-ylmethyl)piperazine;hydrate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N5.2ClH.H2O/c1-3-12(4-2-8-1)5-7-9-6-10-11-7;;;/h6,8H,1-5H2,(H,9,10,11);2*1H;1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWPGYMOSNSVCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NC=NN2.O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4H-1,2,4-Triazol-3-ylmethyl)piperazine dihydrochloride hydrate |
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